2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Molecules with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes . The role of these targets would depend on the specific biological context in which the compound is used.
Mode of Action
It’s known that the trifluoromethyl group can participate in key hydrogen bonding interactions with proteins , which could influence the compound’s interaction with its targets.
Biochemical Pathways
The compound could potentially influence pathways involving enzymes that it targets . The downstream effects would depend on the specific pathways and the context in which the compound is used.
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function or signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene. For instance, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene may involve large-scale reactions using similar coupling techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized products.
Scientific Research Applications
2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules. This compound can be used as a building block in the synthesis of pharmaceuticals.
Agrochemicals: The compound’s unique properties make it useful in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-nitro-4-(trifluoromethyl)benzene: Similar structure but with a nitro group instead of a methoxy group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKDWWZJPJHTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515200 | |
Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-49-7 | |
Record name | 2-Fluoro-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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